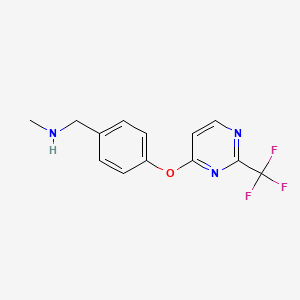

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine

Description

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine is a synthetic organic compound characterized by a pyrimidine core substituted with a trifluoromethyl group at the 2-position and an oxygen-linked phenyl-methanamine moiety. Its structure combines a pyrimidine heterocycle (a six-membered ring with two nitrogen atoms) with a trifluoromethyl group, which enhances electronegativity and metabolic stability, and a flexible N-methyl-methanamine side chain that may influence solubility and receptor binding .

Properties

IUPAC Name |

N-methyl-1-[4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-17-8-9-2-4-10(5-3-9)20-11-6-7-18-12(19-11)13(14,15)16/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMPCLKICIBFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyrimidine-4-ol with 4-bromophenylmethanamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHFNO and a molecular weight of approximately 283.25 g/mol. Its structure features a trifluoromethyl group, which enhances lipophilicity and stability, making it suitable for various applications.

Chemistry

Building Block for Synthesis

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium hydride in DMF | Various substituted derivatives |

Biology

Biochemical Probes

The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity and receptor interactions, making it valuable in biochemical studies.

Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit significant antimicrobial properties, potentially disrupting microbial cell walls or metabolic pathways essential for survival.

Medicine

Antitumor Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's IC50 values indicate potent activity, with some derivatives showing values as low as 0.66 μM against MCF-7 cells.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.66 |

| Prostate Cancer | TBD |

Mechanism of Action

The mechanism involves interaction with specific molecular targets, such as enzymes or receptors, potentially leading to apoptosis in cancer cells through pathways like tubulin destabilization and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibition.

Industry

Agrochemicals and Pharmaceuticals

Due to its stability and reactivity, this compound is explored for use in developing agrochemicals and pharmaceuticals. Its unique properties allow for the design of effective agents in crop protection and therapeutic applications.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against breast cancer cell lines. The results indicated significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound demonstrated considerable antimicrobial activity against Gram-positive bacteria. The study suggested that the trifluoromethyl group plays a crucial role in enhancing the compound's efficacy against microbial pathogens.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison:

Structural Analogues

Key Observations :

- Pyrimidine vs.

- Trifluoromethyl Substitution : The 2-(trifluoromethyl) group in the target compound and 6a improves resistance to oxidative metabolism, a feature critical for agrochemical longevity (e.g., 6a’s antifungal activity) .

- Side-Chain Flexibility : The N-methyl-methanamine group in the target compound may offer better solubility than the rigid thiadiazole or thiazole moieties in analogs, though this could reduce target specificity .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) in all analogs, enhancing membrane permeability. However, the target compound’s logP (~2.5 estimated) is lower than 6a’s (~3.8), suggesting better aqueous solubility .

- Metabolic Stability : Thiadiazole and thiazole derivatives () are prone to metabolic oxidation, whereas the pyrimidine core in the target compound may offer greater stability .

Biological Activity

N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine (CAS No. 28875410) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.25 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit bacterial growth and possess antifungal activity. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for survival .

Antitumor Activity

This compound has shown promise in cancer research. In vitro studies have demonstrated its antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's IC50 values in these assays indicate potent activity, with some derivatives exhibiting values as low as 0.66 μM against MCF-7 cells .

Table 1: Summary of Antitumor Activity

The biological activity of this compound may involve several mechanisms:

- Tubulin Destabilization : Similar compounds have been reported to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

- VEGFR Inhibition : Some studies suggest that compounds with similar scaffolds can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Case Studies

A notable study evaluated the antiproliferative effects of various derivatives of pyrimidine on cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly enhanced the compounds' efficacy against tumor cells. The docking studies further elucidated the binding affinities of these compounds to target proteins involved in tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(4-((2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanamine, and how can reaction efficiency be optimized?

- Methodology : A multi-step synthesis is typically employed. For example, coupling 2-(trifluoromethyl)pyrimidin-4-ol with a halogenated benzylamine precursor via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves monitoring reaction progress via TLC or LCMS (e.g., m/z 727 [M+H]⁺) and using azeotropic drying (toluene) to remove residual solvents . Purification via reverse-phase HPLC (MeCN/water with 0.1% formic acid) yields high-purity product (31% isolated yield) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of LCMS (to confirm molecular weight, e.g., m/z 785 [M+H]⁺) and HPLC retention time analysis (e.g., 1.32 minutes under SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is critical for verifying trifluoromethyl and pyrimidine substituents. X-ray crystallography may resolve conformational details, such as dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine interactions) .

Q. What in vitro screening assays are suitable for initial pharmacological evaluation?

- Methodology : Prioritize assays based on structural analogs. For example, pyrimidine derivatives are often screened for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ATP-competitive assays . Cell viability assays (e.g., MTT in cancer cell lines) can assess cytotoxicity. Standardize protocols by comparing IC₅₀ values with reference inhibitors (e.g., Rociletinib for kinase activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrimidine ring) affect bioactivity?

- Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varied substituents (e.g., replacing trifluoromethyl with methyl or chlorine). Evaluate changes in potency using enzymatic assays (e.g., 50% inhibitory concentration shifts from 10 nM to >1 µM) . Molecular docking (e.g., AutoDock Vina) can predict binding interactions, such as hydrogen bonding with pyrimidine N1 and hydrophobic interactions with trifluoromethyl groups .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

- Methodology : Compare logP calculations (e.g., ChemAxon) with experimental solubility in DMSO/PBS mixtures. If discrepancies arise, modify formulation using co-solvents (e.g., PEG-400) or lipid nanoparticles. For example, analogs with methoxyethylamine side chains show improved aqueous solubility (≥5 mg/mL) due to increased hydrogen bonding capacity .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodology : Use liver microsome assays (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-HRMS. For toxicity, perform Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp) to assess cardiac risk . Reference safety data from structurally related compounds (e.g., [4-(trifluoromethyl)benzylamine]’s LD₅₀ > 500 mg/kg in rodents) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Methodology : Administer the compound (IV/PO) in rodent models to calculate AUC, Cₘₐₓ, and bioavailability. For efficacy, use xenograft models (e.g., HCT-116 colorectal tumors) with dose-ranging studies (10–100 mg/kg). Monitor tumor volume reduction and compare to controls. Include toxicity endpoints (e.g., liver enzymes ALT/AST) .

Methodological Considerations

- Analytical Validation : Cross-validate LCMS and HPLC methods using reference standards (e.g., USP guidelines) to ensure reproducibility .

- Data Interpretation : Address conflicting bioactivity data by repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols and 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.